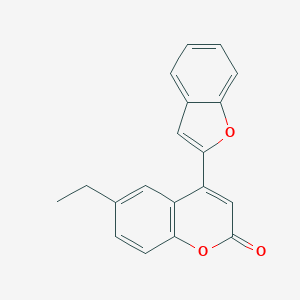

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

説明

特性

IUPAC Name |

4-(1-benzofuran-2-yl)-6-ethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSHDDBSEXFYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzofuran-Coumarin Conjugates: A Technical Guide for Drug Discovery

Abstract

The strategic amalgamation of distinct pharmacophores into single molecular entities, known as hybrid molecules, represents a paradigm-shifting approach in modern drug discovery. This guide provides an in-depth technical exploration of a particularly promising class of these hybrids: benzofuran-coumarin conjugates. By covalently linking the benzofuran and coumarin scaffolds, medicinal chemists have unlocked a synergistic potential, yielding compounds with a broad spectrum of potent biological activities. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthetic rationale, diverse pharmacological applications, and critical structure-activity relationships (SAR) of these conjugates. We will also provide validated experimental protocols and visual aids to facilitate both the conceptual understanding and practical implementation of research in this burgeoning field.

Introduction: The Rationale for Hybrid Vigor

The principle of molecular hybridization is rooted in the concept of achieving a synergistic or additive pharmacological effect that surpasses the individual contributions of the parent molecules.[1] Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and antioxidant properties.[1][2][3] Similarly, coumarins, which are benzopyrone lactones, are renowned for their diverse pharmacological profile, encompassing anticancer, anti-inflammatory, anticoagulant, and neuroprotective effects.[4][5][6]

The conjugation of these two pharmacologically significant moieties creates a novel chemical space with the potential for multi-target engagement, enhanced potency, and improved pharmacokinetic profiles.[7][8] This guide will systematically dissect the key aspects of benzofuran-coumarin conjugate research, providing a roadmap for their rational design and development as next-generation therapeutic agents.

Synthetic Strategies: Building the Hybrid Scaffold

The synthesis of benzofuran-coumarin conjugates can be achieved through various synthetic routes, often involving multi-step sequences. The choice of a particular strategy is dictated by the desired substitution pattern on both the benzofuran and coumarin rings, as well as considerations of yield, scalability, and atom economy.

Convergent Synthesis via Coupling Reactions

A common and versatile approach involves the synthesis of benzofuran and coumarin precursors separately, followed by their coupling in the final steps. This convergent strategy allows for the independent modification of each heterocyclic system, facilitating the rapid generation of a diverse library of analogs for SAR studies.

Key Coupling Methodologies:

-

Amide Bond Formation: Coupling of a carboxylic acid-functionalized benzofuran with an amino-substituted coumarin (or vice versa) using standard peptide coupling reagents (e.g., DCC, EDC/HOBt).

-

Ether Linkage: Nucleophilic substitution reaction between a hydroxy-coumarin and a haloalkyl-benzofuran.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-functionalized coumarin and an alkyne-bearing benzofuran, providing a stable triazole linker.

Linear Synthesis and Ring Transformation

Alternatively, a linear synthetic approach can be employed where one heterocyclic system is constructed upon the other. For instance, a substituted phenol can be elaborated to form a coumarin ring, which is then further modified to construct the benzofuran moiety.

Interestingly, some synthetic routes have reported the rearrangement of coumarin structures to form benzofurans.[9] For example, the reaction of substituted 3-bromocoumarins under basic and then acidic conditions can lead to the formation of substituted benzofuran-2-carboxylic acids via a Perkin rearrangement.[10] While not a direct conjugation method, these ring transformations highlight the chemical relationship between the two scaffolds and can offer unique pathways to certain benzofuran structures.[11][12]

Representative Synthetic Protocol: Amide-Linked Benzofuran-Coumarin Conjugate

This protocol outlines a general procedure for the synthesis of an amide-linked conjugate, a common motif in this class of compounds.

Step 1: Synthesis of 7-methoxybenzofuran-2-carboxylic acid

-

This can be achieved through various established methods, often starting from commercially available salicylaldehyde derivatives.

Step 2: Synthesis of 7-amino-4-methylcoumarin

-

This intermediate is typically prepared by the Pechmann condensation of a substituted aminophenol with ethyl acetoacetate.

Step 3: Coupling Reaction

-

Dissolve 7-methoxybenzofuran-2-carboxylic acid (1.0 eq) and 7-amino-4-methylcoumarin (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Add a tertiary amine base (e.g., triethylamine, diisopropylethylamine, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired benzofuran-coumarin conjugate.

Caption: General synthetic workflow for an amide-linked conjugate.

Pharmacological Landscape: A Spectrum of Biological Activities

The fusion of benzofuran and coumarin moieties has given rise to conjugates with a remarkable breadth of pharmacological activities. This section will delve into the key therapeutic areas where these hybrids have shown significant promise.

Anticancer Activity

A predominant area of investigation for benzofuran-coumarin conjugates is in oncology.[1] These hybrids have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through multi-faceted mechanisms of action.

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many conjugates trigger programmed cell death in cancer cells by modulating key apoptotic pathways, such as the activation of caspases and altering the Bax/Bcl-2 ratio.[4][13]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at specific phases of the cell cycle, commonly at the G2/M or G1 phase.[14][15]

-

Inhibition of Kinases: Some derivatives act as inhibitors of crucial signaling kinases involved in cancer progression, such as those in the PI3K/Akt/mTOR pathway.[16][17]

-

Tubulin Polymerization Inhibition: Certain conjugates have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.[15]

A study on benzofuran-chromone-coumarin hybrids revealed potent activity against K562 human leukemia cells, causing significant cell-cycle perturbation and apoptosis.[14] The structure-activity relationship (SAR) in this series highlighted that minor substituent changes could drastically alter the biological outcome.[14]

| Compound ID | R Group (on Chromone) | Biological Effect (K562 cells) | Reference |

| 23a | Methyl | Pronounced G1 arrest (>70% of cells) | [14] |

| 23b | Methoxy | - | [14] |

Table 1: SAR of Benzofuran-Chromone-Coumarin Hybrids in Leukemia Cells.

Caption: Anticancer mechanisms of benzofuran-coumarin conjugates.

Neuroprotective Effects

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant challenge for drug discovery.[8] Benzofuran-coumarin conjugates have emerged as promising multi-target agents for AD, addressing the complex and multifactorial nature of the disease.[7][8]

Key Neuroprotective Mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: Some hybrids are designed as mimetics of donepezil, a known AChE inhibitor, to increase acetylcholine levels in the brain.[7][8]

-

Amyloid-β (Aβ) Aggregation Inhibition: These conjugates can interfere with the self-aggregation of Aβ peptides, a key pathological hallmark of AD.[7][8]

-

Antioxidant Activity: By scavenging free radicals, these compounds can mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[7][18][19]

A series of coumarin-benzofuran hybrids were designed and evaluated for their potential in treating AD.[7][8] In vitro studies confirmed their ability to inhibit AChE, prevent Aβ self-aggregation, and exhibit antioxidant capacity, making them versatile and promising anti-AD drug candidates.[7][8]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Benzofuran-coumarin conjugates have demonstrated significant activity against a range of bacterial and fungal pathogens.[20][21] The hybridization of these two scaffolds can lead to compounds with enhanced antimicrobial potency compared to the parent molecules.[21]

Structure-activity relationship studies have revealed that the nature and position of substituents on both heterocyclic rings play a crucial role in determining the antimicrobial spectrum and potency.[20][21] For instance, the presence of electron-withdrawing groups, such as halogens, has often been associated with increased antibacterial activity.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran-coumarin conjugates is exquisitely sensitive to their structural modifications. A thorough understanding of SAR is paramount for the rational design of more potent and selective drug candidates.

General SAR Observations:

-

Linker Nature and Length: The type of linker (e.g., amide, ether, triazole) and its length can significantly impact the flexibility and orientation of the two heterocyclic systems, thereby influencing their interaction with biological targets.

-

Substitution on the Benzofuran Ring: The introduction of substituents at various positions of the benzofuran core can modulate lipophilicity, electronic properties, and steric hindrance, all of which affect biological activity.[3] Halogenation, for instance, has been shown to enhance anticancer activity in some series.[3]

-

Substitution on the Coumarin Ring: Similarly, modifications on the coumarin moiety, such as the introduction of hydroxyl, methoxy, or nitro groups, can fine-tune the pharmacological profile.[21]

A review of benzofuran derivatives highlighted that substitutions at the C-2 position are often crucial for cytotoxic activity.[3] Furthermore, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group in an amiloride-benzofuran derivative resulted in a two-fold increase in potency as a urokinase-type plasminogen activator (uPA) inhibitor.[3]

Future Directions and Conclusion

Benzofuran-coumarin conjugates represent a fertile ground for the discovery of novel therapeutic agents. The synergistic combination of these two privileged scaffolds has yielded compounds with impressive multi-target activities, particularly in the fields of oncology and neurodegenerative diseases.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these conjugates will be crucial for their further development.

-

Pharmacokinetic Profiling: In-depth ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to identify candidates with favorable drug-like properties.

-

In Vivo Efficacy Studies: Promising in vitro candidates must be evaluated in relevant animal models to validate their therapeutic potential.

-

Expansion of Chemical Diversity: The exploration of novel linkers and a wider range of substituents will undoubtedly lead to the discovery of conjugates with improved potency and selectivity.

References

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Hiremathad, A., Chand, K., & Keri, R. S. (2018). Development of coumarin–benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease. Chemical Biology & Drug Design, 92(2), 1497–1503. [Link]

-

Coskun, D., Erkisa, M., Ulukaya, E., Coskun, M. F., & Ari, F. (2013). Novel Benzofuran-Chromone and -Coumarin Derivatives: Synthesis and Biological Activity in K562 Human Leukemia Cells. Med. Chem. Commun., 4, 1571–1579. Referenced in: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Khan, I. A., et al. (Year not specified). Synthesis and evaluation of fused benzofuran derivatives containing coumarin and pyridine rings for antibacterial and antifungal activities. Referenced in: [Link]

-

Perkin, W. H. (Year not specified). On the formation of coumarin and of cinnamic and of other analogous acids from the aromatic aldehydes. J. Chem. Soc. Referenced in: [Link]

-

Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

-

Wang, Y., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8574-8585. [Link]

-

Yadav, D. P., et al. (2020). Fast Synthesis of Benzofurans from Coumarins. Journal of Chemistry, 16(1). [Link]

-

El-Sayed, N. N. E., et al. (2022). Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives. Archiv der Pharmazie, 355(5), 2100445. [Link]

-

Various Authors. (Year not specified). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

-

Various Authors. (Year not specified). Synthesis of benzofuranes and benzothiophenes. IQOG. [Link]

-

Abbas, M., et al. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 30(1), 123. [Link]

-

Semwal, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Hiremathad, A., Chand, K., & Keri, R. S. (2018). Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease. PubMed. [Link]

-

Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26746–26768. [Link]

-

Nowakowska, J., & Szymański, P. (2025). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences, 26(22), 15789. [Link]

-

Ha, J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 8438-8451. [Link]

-

Al-Warhi, T., & Al-Dies, A. M. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1. Molecules, 26(2), 483. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Various Authors. (Year not specified). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Nevagi, S. A., et al. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

-

Various Authors. (2025). Synthesis of Novel Benzofuranyl Coumarins as Potential Anti-inflammatory Agents. ResearchGate. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Various Authors. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

-

González-Ramírez, L. A., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 59. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 826–854. [Link]

-

Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Barot, K. P., et al. (2015). Recent advances and therapeutic journey of coumarins: current status and perspectives. Medicinal Chemistry Research, 24(7), 2771–2798. [Link]

-

Various Authors. (Year not specified). Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives. Semantic Scholar. [Link]

-

Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(12), 2415-2459. [Link]

-

Abbas, M., et al. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. MDPI. [Link]

-

Various Authors. (2025). Synthesis and antimicrobial activity of novel benzo[f]coumarin compounds. ResearchGate. [Link]

-

El-Naggar, M., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Scientific Reports, 14(1), 3687. [Link]

-

Rawat, A., & Reddy, A. V. B. (2022). Recent advances on anticancer activity of coumarin derivatives. European Journal of Medicinal Chemistry Reports, 5, 100038. [Link]

-

Abbas, M., et al. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. ResearchGate. [Link]

-

Singh, S., et al. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. Frontiers in Oncology, 10, 1493. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis of benzofuranes and benzothiophenes [quimicaorganica.org]

- 13. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 14. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl-Substituted Coumarins

Introduction: The Coumarin Scaffold and the Quest for Potency

Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds, widely distributed in nature and renowned for their broad spectrum of biological activities.[1][2] Their scaffold is a versatile template in medicinal chemistry, lending itself to structural modifications that can fine-tune pharmacological effects.[3] At the heart of this optimization process lies the study of Structure-Activity Relationships (SAR), a cornerstone of drug discovery that seeks to understand how specific structural features of a molecule influence its biological activity.[4] This guide provides a detailed exploration of the SAR of coumarins bearing a seemingly simple substituent: the ethyl group. We will dissect how the placement of this alkyl group on the coumarin nucleus can profoundly impact its anticancer, anticoagulant, antimicrobial, and antioxidant properties, offering field-proven insights for researchers in drug development.

Synthetic Strategies: Forging the Ethyl-Coumarin Core

The rational design of potent drug candidates begins with robust and flexible synthetic methodologies. The synthesis of the coumarin nucleus is well-established, with several classic name reactions providing reliable access.[5] The choice of strategy is dictated by the desired substitution pattern.

The Pechmann condensation is arguably the most common method, involving the reaction of a phenol with a β-ketoester under acidic conditions.[6][7][8] To introduce an ethyl group at the C4 position, one can strategically substitute the typical ethyl acetoacetate with ethyl propionylacetate. The reaction proceeds via transesterification, intramolecular hydroxyalkylation, and finally, dehydration to yield the 4-ethylcoumarin derivative.[6]

The Knoevenagel condensation offers another powerful route, typically reacting an o-hydroxybenzaldehyde with an active methylene compound.[9][10] This method is particularly useful for synthesizing coumarins with substitution at the C3 position, such as the important synthetic precursor, ethyl coumarin-3-carboxylate.[9][11]

Below is a generalized workflow for the Pechmann condensation, a self-validating system where reaction progress can be reliably monitored via Thin Layer Chromatography (TLC).

Experimental Protocol 1: Synthesis of 4-Ethyl-7-hydroxycoumarin via Pechmann Condensation

-

Reagent Preparation: To a cooled (0-5 °C) round-bottom flask equipped with a magnetic stirrer, cautiously add concentrated sulfuric acid (10 mL).

-

Addition of Phenol: With continuous stirring, slowly add resorcinol (1.0 eq) to the sulfuric acid, ensuring the temperature remains low.

-

Addition of β-Ketoester: Slowly add ethyl propionylacetate (1.1 eq) dropwise to the mixture, maintaining the temperature below 10 °C. The use of ethyl propionylacetate instead of ethyl acetoacetate is the key causal choice to install the ethyl group at the C4 position.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.[4]

-

Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. Recrystallize the crude product from ethanol to yield the purified 4-ethyl-7-hydroxycoumarin.[12]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthetic Workflow

Caption: Key steps in the Pechmann condensation for synthesizing a 4-ethylcoumarin.

SAR Analysis: The Impact of Ethyl Substitution on Bioactivity

The position of the ethyl group on the coumarin scaffold is a critical determinant of its biological profile. Even this small alkyl group can significantly alter properties like lipophilicity, steric hindrance, and electronic distribution, thereby modulating the molecule's interaction with biological targets.

Anticancer Activity

Coumarins exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways like PI3K/Akt.[13][14] The substitution pattern plays a crucial role in this activity.

A noteworthy SAR insight comes from a study on indole-coumarin derivatives, where the replacement of a methyl group with an ethyl group resulted in a decrease in anti-breast cancer potential against MCF-7 cells.[15] This suggests that for this particular scaffold, the smaller methyl group provides a more optimal fit within the target's binding pocket, highlighting the sensitivity of anticancer activity to the size of the alkyl substituent. In contrast, ethyl coumarin-3-carboxylate has demonstrated potent inhibitory effects against A549 lung cancer cells, indicating that the ethyl group can be beneficial depending on its position and the overall molecular context.[11]

| Compound | Substitution | Cell Line | Activity (IC₅₀) | Reference |

| Indole-Coumarin Hybrid | 4-Methyl | MCF-7 | 30 µM | [15] |

| Indole-Coumarin Hybrid | 4-Ethyl | MCF-7 | > 30 µM (Less Active) | [15] |

| Ethyl coumarin-3-carboxylate | 3-Carboxyethyl | A549 (Lung) | 4.99 µg/mL | [11] |

| Ethyl coumarin-3-carboxylate | 3-Carboxyethyl | HeLa (Cervical) | 5.03 µg/mL | [11] |

Anticoagulant Activity

The anticoagulant properties of coumarins, famously exemplified by warfarin, stem from their ability to act as Vitamin K antagonists, inhibiting the synthesis of clotting factors.[16][17] This activity is highly dependent on the presence of a 4-hydroxy group and a lipophilic substituent at the C3 position.[18]

While direct SAR data for simple ethyl substitution is less common than for more complex groups, the principles suggest that an ethyl group at C3 or C4 could influence the molecule's interaction with the vitamin K epoxide reductase enzyme. Studies on related derivatives show that modifying the C3 substituent significantly alters prothrombin time (PT), the clinical measure of anticoagulant efficacy.[18] An increase in PT indicates a longer clotting time and more potent anticoagulant activity.[19]

| Compound | Substitution | Prothrombin Time (PT) in seconds | Reference |

| Control (Saline) | None | ~9.5 s | [18] |

| Warfarin (Standard) | Complex C3-substituent | 14.60 s | [18] |

| Hypothetical 3-Ethyl-4-hydroxycoumarin | 3-Ethyl | Variable (Potentially > 10 s) | - |

Antimicrobial and Antioxidant Activities

Coumarins are known to possess a wide range of antimicrobial and antioxidant properties.[20][21][22] The introduction of an ethyl group can enhance lipophilicity, which may improve the compound's ability to penetrate microbial cell membranes, thereby boosting antibacterial or antifungal activity.[23] SAR studies on antifungal coumarins have shown that O-alkylation with short aliphatic chains is essential for activity.[24]

Antioxidant activity is often linked to the presence of hydroxyl groups on the benzopyrone ring, which can donate a hydrogen atom to scavenge free radicals.[25][26] The electronic-donating nature of an ethyl group can modulate the redox potential of these phenolic hydroxyls, potentially enhancing their radical-scavenging capacity. This is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[27][28]

| Activity | Compound Type | Key SAR Finding | Reference |

| Antifungal | 7-O-alkylated coumarins | Presence of a short aliphatic chain (e.g., allyl, prenyl) favors activity. | [24] |

| Antibacterial | General coumarins | Increased lipophilicity from alkyl groups can improve cell penetration. | [23] |

| Antioxidant | Hydroxycoumarins | Electron-donating groups can enhance the H-donating ability of phenolic -OH groups. | [26] |

Protocols for Biological Evaluation: A Self-Validating Approach

To establish a credible SAR, synthesized compounds must be evaluated using standardized, reproducible biological assays. The following protocols represent self-validating systems for assessing the key activities of ethyl-substituted coumarins.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity, serving as a proxy for cell viability and proliferation.[4]

-

Cell Culture: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare stock solutions of the synthesized ethyl-coumarin derivatives in DMSO. Add varying concentrations of the compounds to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting viability against compound concentration.

Visualization: MTT Assay Workflow

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.[27]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Conclusion and Future Perspectives

The structure-activity relationship of ethyl-substituted coumarins is a nuanced field where a simple alkyl group can act as a powerful modulator of biological function. Key takeaways indicate that:

-

Positional Isomerism is Crucial: An ethyl group at C3 versus C4 can lead to vastly different pharmacological profiles, for instance, favoring anticancer activity in one position and potentially anticoagulant in another.

-

Steric and Electronic Effects Dominate: The size of the ethyl group compared to hydrogen or methyl can be decisive for receptor binding, as seen in anticancer assays.[15] Its electron-donating nature can influence the reactivity of adjacent functional groups, impacting antioxidant potential.

-

Lipophilicity is a Key Factor: The addition of an ethyl group invariably increases lipophilicity, a critical parameter for membrane permeability in antimicrobial applications.

Future research should focus on a more systematic exploration of ethyl substitution around the entire coumarin ring. The synthesis of a comprehensive library of positional isomers and their evaluation across a standardized panel of assays would provide invaluable data for building more predictive SAR models. Furthermore, exploring the introduction of ethyl groups with specific stereochemistry could unlock new avenues for enhancing potency and selectivity, pushing the boundaries of what can be achieved with this remarkable scaffold.

References

- BenchChem. (n.d.). Synthesis of Novel Fluorescent Coumarin Derivatives from 2,4-Difluororesorcinol: Applications and Protocols. Benchchem.

- Geronikaki, A., et al. (n.d.). Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. PMC.

- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies. Benchchem.

- Maj, E. (2022, March 23). Methods for the Synthesis of the Coumarin Core. Encyclopedia.pub.

- Al-Amiery, A. A. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.

- Beni, F. A. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

- Unknown. (2024, April 10). A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE.

- Musa, M. A., et al. (n.d.). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. PMC.

- Unknown. (n.d.). Natural and synthetic coumarins as potential anticancer agents. JOCPR.

- S. M., A. (2024, May 27). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI.

- Unknown. (n.d.). Biochemical studies on coumarin derivatives as antioxidant and antitumor agents.

- BenchChem. (n.d.). The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Researchers. Benchchem.

- Z. L., L. (2011, June 15). Design, synthesis and structure-activity relationship of novel coumarin derivatives. PubMed.

- Al-Amiery, A. A. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Unknown. (n.d.). The coumarin synthesis: a combined experimental and theoretical study. ResearchGate.

- S., S. (2023, November 9). Spectroscopic Characterization, Quantum Chemical, Molecular Docking, Antibacterial and Anticancer Studies on Ethyl Coumarin-3-Carboxylate: an Antibacterial and Lung Cancer Agent. Taylor & Francis.

- Unknown. (n.d.). One-Pot Synthesis of Coumarin Derivatives. SciSpace.

- Sanchez-Recillas, A., et al. (2023, March 6). Therapeutic Effects of Coumarins with Different Substitution Patterns. PMC.

- Unknown. (n.d.). Synthesis of substituted coumarins. ResearchGate.

- Khaligh, N. G. (2021, September 1). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing.

- F. M., A. (2003, February 28). Synthesis and Biological Evaluation of Some New Coumarin Derivatives. MDPI.

- Kumar, A., et al. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC.

- Mishra, N., et al. (n.d.). Synthesis of substituted Coumarin derivatives and their spectral Characterization. IOSR Journal.

- Unknown. (n.d.). The Study on Biological and Pharmacological Activity of Coumarins. Atlantis Press.

- Liu, Y., et al. (n.d.). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PMC.

- Kovács, D., et al. (2025, October 1). Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. ACS Omega.

- Haziri, A., et al. (2022, June 30). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. MAB Journal.

- Al-Amiery, A. A., et al. (n.d.). The Antioxidant Activity of New Coumarin Derivatives. PMC.

- de Oliveira, G. G., et al. (2013, January 10). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI.

- Asif, M. (2015, January 21). Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials. SciSpace.

- Al-Zahrani, A. A., et al. (2024, September 19). Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. PMC.

- Rudhani, I., et al. (2022, January 8). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences.

- Unknown. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC.

- Cotelle, P. (n.d.). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. PMC.

- Maurya, A., et al. (2024, April 10). A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities.

- Lee, S., et al. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.

- Al-Amiery, A. (n.d.). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace.

- Unknown. (2025, December 12). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity.

- Naik, C. G., et al. (n.d.). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. SciELO.

- Zhou, H. Y., et al. (2009, July 15). A new dicoumarin and anticoagulant activity from Viola yedoensis Makino. PubMed.

- Unknown. (n.d.). Biological Activities of Synthetic Coumarin Derivatives. DUT Open Scholar.

- Unknown. (2023, October 20). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing.

- Al-Majedy, Y., et al. (2017, January 15). Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy.

- de Souza, L. G. S., et al. (2012, June 13). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. MDPI.

- Sharma, P., et al. (n.d.). Syntheses, reactivity, and biological applications of coumarins. Frontiers.

- Todorov, L., et al. (2023, May 11). Antioxidant Activity of Coumarins. Encyclopedia.pub.

- Al-Amiery, A. A. (2022, November 15). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Unknown. (n.d.). Structure activity relationship of coumarin derivatives. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 9. acgpubs.org [acgpubs.org]

- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.sdiarticle3.com [file.sdiarticle3.com]

- 15. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]

- 16. atlantis-press.com [atlantis-press.com]

- 17. jms.mabjournal.com [jms.mabjournal.com]

- 18. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemmethod.com [chemmethod.com]

- 21. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Antioxidant Activity of Coumarins | Encyclopedia MDPI [encyclopedia.pub]

- 27. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Anticancer Strategy: An In-depth Technical Guide to Novel Coumarin-Benzofuran Hybrids

For the attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the promising field of novel coumarin-benzofuran hybrids as a next-generation class of anticancer agents. We will navigate the rationale behind their design, explore their synthesis, dissect their mechanisms of action, and present the current landscape of their in-vitro and in-vivo evaluations. This document is intended to be a comprehensive resource, providing both a high-level strategic overview and granular, actionable insights for professionals in the field of oncology drug discovery.

The Strategic Imperative for Hybrid Anticancer Agents

The complexity and heterogeneity of cancer necessitate a departure from the traditional "one-target, one-drug" paradigm. Molecular hybridization, a rational drug design strategy, has emerged as a powerful approach to address this challenge. This technique involves the covalent linking of two or more pharmacophores—distinct molecular fragments with known biological activities—to create a single, chimeric molecule. The resulting hybrid is designed to interact with multiple biological targets simultaneously, potentially leading to synergistic efficacy, reduced drug resistance, and an improved safety profile.[1][2]

The Pharmacophoric Powerhouses: Coumarin and Benzofuran

The selection of coumarin and benzofuran as the constituent pharmacophores for this new class of anticancer agents is a deliberate and evidence-based choice. Both heterocyclic scaffolds are prevalent in nature and have independently demonstrated significant and diverse anticancer properties.

The Coumarin Scaffold: A Privileged Motif in Oncology

Coumarins (2H-chromen-2-ones) are a large class of naturally occurring and synthetic benzopyrones that exhibit a wide array of pharmacological activities.[3] In the context of cancer, their mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Coumarin derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle, preventing their uncontrolled division.[3]

-

Inhibition of Angiogenesis: Certain coumarins can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

-

Modulation of Key Signaling Pathways: Coumarins have been reported to interfere with critical cancer-related signaling cascades, such as the PI3K/Akt/mTOR pathway.[4][5][6]

The Benzofuran Scaffold: A Versatile Anticancer Building Block

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is another pharmacologically significant scaffold.[7][8] Its derivatives have shown promise as anticancer agents through various mechanisms, including:

-

Cytotoxicity against Diverse Cancer Cell Lines: Benzofuran derivatives have demonstrated potent growth-inhibitory effects against a broad spectrum of cancer cells.[7][8]

-

Induction of Apoptosis: Similar to coumarins, benzofurans can induce apoptosis in malignant cells.[9]

-

Targeting of Critical Cellular Processes: Research has indicated that benzofurans can interfere with essential cellular machinery required for tumor progression.

The Synthesis of Coumarin-Benzofuran Hybrids: A Methodological Overview

The creation of coumarin-benzofuran hybrids involves multi-step synthetic pathways that strategically link the two pharmacophores. While various synthetic routes can be envisioned, a common approach involves the synthesis of key intermediates of both scaffolds followed by a final condensation or coupling reaction.

General Synthetic Strategy

The following diagram illustrates a generalized workflow for the synthesis of coumarin-benzofuran hybrids.

Caption: Generalized Synthetic Workflow for Coumarin-Benzofuran Hybrids.

Exemplary Synthetic Protocol: Synthesis of a Benzofuran-Coumarin Hybrid via Claisen-Schmidt Condensation

This protocol provides a representative example of the synthesis of a coumarin-benzofuran hybrid.

Step 1: Synthesis of 3-acetylcoumarin (A versatile coumarin intermediate) [3]

-

To a solution of salicylaldehyde (1 equivalent) in ethanol, add ethyl acetoacetate (1 equivalent) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain pure 3-acetylcoumarin.

Step 2: Synthesis of a functionalized benzofuran aldehyde This step can vary significantly depending on the desired substitution pattern on the benzofuran ring. A general method is the Vilsmeier-Haack reaction on a hydroxybenzofuran.

Step 3: Claisen-Schmidt Condensation to form the Coumarin-Benzofuran Hybrid

-

Dissolve the 3-acetylcoumarin (1 equivalent) and the functionalized benzofuran aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a base, such as piperidine or aqueous sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid.

-

Filter the resulting precipitate, wash with water, and purify by column chromatography or recrystallization to yield the desired coumarin-benzofuran hybrid.

Unraveling the Anticancer Mechanisms of Coumarin-Benzofuran Hybrids

The anticancer activity of coumarin-benzofuran hybrids stems from their ability to modulate multiple cellular pathways and induce cytotoxic effects in cancer cells.

Induction of Apoptosis

A key mechanism of action for these hybrids is the induction of apoptosis. Studies have shown that certain benzofuran-coumarin derivatives can induce apoptosis in human leukemia (K562) cells.[7] It is hypothesized that the hybrid structure enhances the pro-apoptotic properties of the individual scaffolds.[7]

Caption: Simplified Apoptosis Induction Pathway by Coumarin-Benzofuran Hybrids.

Cell Cycle Arrest

Coumarin-benzofuran hybrids have the potential to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some benzofuran-coumarin derivatives have been observed to cause cell cycle arrest in the G1, S, or G2 phases in chronic myeloid leukemia (K562) cell lines.

Inhibition of Key Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Coumarin derivatives have been shown to target this pathway.[4][5][6] It is plausible that coumarin-benzofuran hybrids also exert their anticancer effects by modulating this crucial signaling cascade.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Architecture of Potency

The anticancer efficacy of coumarin-benzofuran hybrids is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for identifying the key structural features that govern their biological activity and for guiding the design of more potent and selective analogs.

Key SAR insights include:

-

Nature and Position of Substituents: The presence of specific functional groups on both the coumarin and benzofuran rings can significantly impact cytotoxicity. For example, methoxy and hydroxy substitutions have been shown to enhance anticancer activity in some coumarin hybrids.[10]

-

The Linker: The nature and length of the linker connecting the two pharmacophores can influence the overall conformation of the molecule and its ability to interact with biological targets.

-

Synergistic Effects: The hybridization of the two scaffolds can lead to a synergistic enhancement of anticancer activity compared to the individual components.[7]

In-Vitro and In-Vivo Evaluation: Assessing the Therapeutic Potential

The preclinical evaluation of novel coumarin-benzofuran hybrids involves a battery of in-vitro and in-vivo assays to determine their efficacy and safety.

In-Vitro Anticancer Activity

The primary assessment of anticancer activity is typically performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) values of the hybrid compounds.[3][10]

Table 1: Representative In-Vitro Cytotoxicity Data for Coumarin-Benzofuran Hybrids and Related Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-Coumarin Hybrid | K562 (Leukemia) | Induces ~24% apoptosis | [7] |

| Coumarin-Chalcone Hybrid | HepG2 (Hepatocellular Carcinoma) | 22.96 | [10] |

| Coumarin-Chalcone Hybrid | MCF-7 (Breast Cancer) | 29.54 | [10] |

| Coumarinyl-Nicotinonitrile | HepG2 (Hepatocellular Carcinoma) | 28.60 | [10] |

| Coumarinyl-Nicotinonitrile | MCF-7 (Breast Cancer) | 24.89 | [10] |

In-Vivo Antitumor Efficacy

Promising candidates from in-vitro studies are advanced to in-vivo animal models to evaluate their antitumor efficacy and systemic toxicity. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

While specific in-vivo data for coumarin-benzofuran hybrids is still emerging, studies on related coumarin and benzofuran derivatives have shown significant tumor regression in animal models, providing a strong rationale for the in-vivo evaluation of these novel hybrids.[10] For example, a benzofuran derivative demonstrated potent in-vivo tumor regression in an Ehrlich (mammary adenocarcinoma) tumor model.[10]

Future Directions and Perspectives

The field of coumarin-benzofuran hybrids as anticancer agents is ripe with potential. Future research efforts should focus on:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a wider array of coumarin-benzofuran hybrids with diverse substitution patterns and linkers.

-

Elucidation of Detailed Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these hybrids.

-

In-Vivo Efficacy and Pharmacokinetic Studies: Comprehensive in-vivo studies to assess the antitumor efficacy, pharmacokinetics, and safety profiles of lead candidates.

-

Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and tumor-targeting of these hybrids.

Conclusion

Novel coumarin-benzofuran hybrids represent a promising and innovative strategy in the quest for more effective and safer anticancer therapies. By harnessing the synergistic potential of two well-established anticancer pharmacophores, these hybrid molecules offer the prospect of multi-targeted engagement, enhanced efficacy, and the potential to overcome drug resistance. The foundational research highlighted in this guide provides a compelling case for the continued exploration and development of this exciting new class of anticancer agents. The path from the laboratory to the clinic is long and challenging, but the scientific rationale and preliminary data for coumarin-benzofuran hybrids provide a strong beacon of hope for the future of cancer treatment.

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Abdel-Latif, E., Abou-Elzahab, M. M., Ibrahim, M. E., Maarouf, N. E., & Abdel-Mogib, M. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, 1(1), 1-8. [Link]

-

Yaghmaei, S., Ghalayani, P., Salami, S., Nourmohammadian, F., Koohestanimobarhan, S., & Imeni, V. (2017). Hybrid Benzoxazole-Coumarin Compounds Induce Death Receptor-Mediated Switchable Apoptotic and Necroptotic Cell Death on HN-5 Head and Neck Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 17(4), 608-614. [Link]

-

Abdel-Latif, E., Elzahab, M. M. A., Ibrahim, M. E., Maarouf, N. E., & Abdel-Mogib, M. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, 109. [Link]

-

Galeano, E., Herrera-R, A., & Cardona-G, W. (2023). Hybrids based on coumarins and their anticancer activities: A bibliometric analysis. Journal of Applied Pharmaceutical Science, 13(9), 204-212. [Link]

-

de Moraes, M. C., Frassini, R., Roesch-Ely, M., et al. (2023). Novel coumarin-nucleobase hybrids with potential anticancer activity: Synthesis, in-vitro cell-based evaluation, and molecular docking. ChemRxiv. [Link]

-

Anonymous. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. ResearchGate. [Link]

-

Khan, I., & Kumar, S. (2016). Current Developments of C3-Substituted Coumarin Hybrids as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 226-236. [Link]

-

Anonymous. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. PubMed. [Link]

-

Anonymous. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Taylor & Francis Online. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Anonymous. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

-

Anonymous. (2019). Coumarin-containing hybrids and their anticancer activities. PubMed. [Link]

-

Galeano, E., Herrera-R, A., & Cardona-G, W. (2023). Hybrids based on coumarins and their anticancer activities: A bibliometric analysis. Journal of Applied Pharmaceutical Science, 13(9), 204-212. [Link]

-

de Moraes, M. C., Frassini, R., Roesch-Ely, M., et al. (2023). Novel coumarin-nucleobase hybrids with potential anticancer activity: Synthesis, in-vitro cell-based evaluation, and molecular docking. ChemRxiv. [Link]

-

de Moraes, M. C., et al. (2024). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules, 29(14), 3333. [Link]

-

Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 26(12), 2841-2847. [Link]

-

Isyaka, S. M., et al. (2023). Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. Progress in Chemical and Biochemical Research, 6(3), 286-296. [Link]

-

Anonymous. (n.d.). Structures of some synthetic anticancer benzofuran derivatives. ResearchGate. [Link]

-

Zawadzka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1548. [Link]

Sources

- 1. Coumarin-containing hybrids and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Pechmann Condensation for the Synthesis of 6-Ethylcoumarin Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the Pechmann condensation, a robust and versatile method for synthesizing coumarin derivatives.[1][2][3] Specifically, it focuses on the protocol for preparing 6-ethyl-substituted coumarins, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with the coumarin nucleus, including anticoagulant, anti-inflammatory, anticancer, and anti-HIV properties.[1][4][5] This guide covers the core reaction mechanism, a comparative analysis of catalytic systems, detailed experimental protocols, and key optimization parameters to empower researchers in their synthetic endeavors.

Core Principles: The Pechmann Condensation Mechanism

The Pechmann condensation is an acid-catalyzed reaction that synthesizes coumarins from a phenol and a β-ketoester.[6][7] The reaction is valued for its use of simple, readily available starting materials to produce a wide array of substituted coumarins.[8][9] The process unfolds through three principal mechanistic steps:

-

Acid-Catalyzed Transesterification: The reaction initiates with the protonation of the β-ketoester's carbonyl group by the acid catalyst. This activation facilitates a nucleophilic attack by the phenolic hydroxyl group, leading to a transesterification reaction that forms a new ester intermediate.[1][6][7]

-

Intramolecular Electrophilic Aromatic Substitution: The aromatic ring of the phenol intermediate, activated by its hydroxyl group, performs an intramolecular attack on the keto-carbonyl carbon. This cyclization step, akin to a Friedel-Crafts acylation, forms the new heterocyclic ring.[1][3]

-

Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the cyclic intermediate to form the stable, aromatic α,β-unsaturated lactone structure characteristic of the coumarin core.[3][6]

To synthesize a 6-ethylcoumarin derivative, a phenol with an ethyl group at the para-position relative to the hydroxyl group is required. For instance, the reaction of 4-ethylresorcinol with ethyl acetoacetate yields 6-ethyl-7-hydroxy-4-methylcoumarin .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. Pechmann Condensation [organic-chemistry.org]

- 8. iiste.org [iiste.org]

- 9. DSpace [open.bu.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Coumarin-Benzofuran Synthesis

Introduction: The Significance of Coumarin-Benzofuran Hybrids

Coumarin and benzofuran scaffolds are privileged structures in medicinal chemistry, each exhibiting a broad spectrum of biological activities.[1][2][3][4] Coumarins, a class of benzopyrones found in many plants, are known for their anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4][5] Similarly, the benzofuran moiety is a core component of many natural products and synthetic compounds with diverse pharmacological applications, including antiarrhythmic, antifungal, and anticancer activities.[3]

The fusion of these two pharmacophores into a single molecular entity—a coumarin-benzofuran hybrid—offers a compelling strategy for the development of novel therapeutic agents with potentially enhanced or synergistic activities. These hybrid molecules have garnered significant interest for their potential in areas such as cancer therapy and neuroprotective applications.[1][6] The efficient and versatile synthesis of these complex scaffolds is therefore a critical endeavor in modern drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for forging the crucial carbon-carbon bonds required to construct these hybrid structures.[7][8][9][10] This guide provides a detailed overview of the principles and practical application of these reactions for the synthesis of coumarin-benzofuran derivatives.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[8][11] These reactions provide a highly efficient means of forming carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance and under relatively mild conditions.[7][12] The general mechanism for many of these transformations can be understood through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of an organic halide (R-X), forming a Pd(II) intermediate.[8][9] This is often the rate-determining step of the reaction.[8]

-

Transmetalation: In this step, an organometallic reagent (R'-M) transfers its organic group (R') to the palladium center, displacing the halide and forming a new Pd(II) intermediate with both organic fragments attached.[7][9] The specific organometallic reagent used defines the "named" reaction (e.g., organoboron for Suzuki, organotin for Stille).

-

Reductive Elimination: The final step involves the two organic groups (R and R') coupling together to form the desired product (R-R').[7][8] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Named Reactions for Coumarin-Benzofuran Synthesis

Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of coumarin-benzofuran hybrids. The choice of reaction often depends on the availability of starting materials and the desired substitution pattern.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[9] It is widely used due to the stability, low toxicity, and commercial availability of many boronic acids.[5]

-

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base.[12] This can be a powerful method for C-C bond formation and subsequent cyclization to form the benzofuran ring.[13][14]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16] The resulting alkyne can then undergo cyclization to form the benzofuran ring system.[17][18][19]

Experimental Protocol: Suzuki-Miyaura Coupling for 3-(Benzofuran-2-yl)-4-methylcoumarin Synthesis

This protocol details a representative synthesis of a coumarin-benzofuran hybrid via a Suzuki-Miyaura cross-coupling reaction. The specific example focuses on the coupling of 3-bromo-4-methylcoumarin with 2-benzofuranboronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-4-methylcoumarin | ≥98% | Commercially Available | |

| 2-Benzofuranboronic acid | ≥97% | Commercially Available | Can be sensitive to moisture. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| XPhos | ≥98% | Commercially Available | Air-stable phosphine ligand. |

| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available | Must be finely ground and dried. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use from a freshly opened bottle or dried over a suitable agent. |

| Deionized Water | In-house | Degassed prior to use. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of coumarin-benzofuran.

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methylcoumarin (1.0 mmol), 2-benzofuranboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and finely ground anhydrous potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 8 mL) and degassed deionized water (2 mL) via syringe.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-(benzofuran-2-yl)-4-methylcoumarin.

Optimization and Troubleshooting

| Parameter | Rationale and Optimization | Common Issues & Solutions |

| Catalyst/Ligand | The choice of palladium source and phosphine ligand is critical. Pd(OAc)₂ is a common and relatively inexpensive precatalyst. XPhos is a bulky, electron-rich ligand that often promotes efficient coupling. | Low Yield: Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). Screen other ligands (e.g., SPhos, RuPhos). Ensure the catalyst and ligand are not degraded. |

| Base | The base is required to activate the boronic acid. K₂CO₃ is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates. | Incomplete Reaction: Ensure the base is anhydrous and finely powdered for maximum surface area. Try a stronger base if necessary. |

| Solvent System | A mixture of an organic solvent (like THF or 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.[20] | Poor Solubility: Screen alternative solvent systems (e.g., DME/water, toluene/water). Ensure adequate stirring to overcome heterogeneity. |

| Temperature | The reaction is typically heated to ensure a reasonable reaction rate. 80 °C is a good starting point for THF/water systems. | Decomposition: If starting materials or product are thermally sensitive, lower the reaction temperature and accept a longer reaction time. |

Characterization of the Synthesized Product

The identity and purity of the synthesized coumarin-benzofuran hybrid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product. The disappearance of the proton signal corresponding to the C-H at the 3-position of the coumarin and the appearance of signals corresponding to the benzofuran moiety are key indicators of a successful reaction.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which provides strong evidence for its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Conclusion

Palladium-catalyzed cross-coupling reactions represent a robust and versatile methodology for the synthesis of complex molecular architectures like coumarin-benzofuran hybrids. The Suzuki-Miyaura coupling, in particular, offers a highly effective and practical approach for researchers in drug discovery and medicinal chemistry. By understanding the core principles of the catalytic cycle and carefully optimizing reaction parameters, scientists can efficiently access a wide range of novel coumarin-benzofuran derivatives for biological evaluation. The protocols and insights provided in this guide serve as a foundational resource for the successful application of these powerful synthetic tools.

References

- Cross-Coupling Reactions Guide. [Online].

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. [Online].

-

Conversion of 3-Bromo-2H-coumarins to 3-(Benzofuran-2-yl)-2H-coumarins under Palladium Catalysis: Synthesis and Photophysical Properties Study - PubMed. [Online]. Available: [Link]

-

Pd-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins and indoles: synthesis of benzofuran and indole fused heterocycles - Chemical Communications (RSC Publishing). [Online]. Available: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Online]. Available: [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Online]. Available: [Link]

-

ChemInform Abstract: Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. | Request PDF - ResearchGate. [Online]. Available: [Link]

-

Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. | Semantic Scholar. [Online]. Available: [Link]

-

Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed. [Online]. Available: [Link]

-

Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing). [Online]. Available: [Link]

-

Cross-coupling reaction - Wikipedia. [Online]. Available: [Link]

-

An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives - University of Nottingham - UK. [Online]. Available: [Link]

-

RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa - LOCKSS: Serve Content. [Online]. Available: [Link]

-

Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. [Online]. Available: [Link]

-

PCHHAX Coumarins: Biological activity and SAR studies - Der Pharma Chemica. [Online]. Available: [Link]

-

Coumarin heterocyclic derivatives: chemical synthesis and biological activity. - The Royal Society of Chemistry. [Online]. Available: [Link]

-

Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC. [Online]. Available: [Link]

-

Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents - Der Pharma Chemica. [Online]. Available: [Link]

-

Mini review on important biological properties of benzofuran derivatives - MedCrave online. [Online]. Available: [Link]

-

Coumarin heterocyclic derivatives: chemical synthesis and biological activity - RSC Publishing. [Online]. Available: [Link]

-

Sonogashira coupling - Wikipedia. [Online]. Available: [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. [Online]. Available: [Link]

-

Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC. [Online]. Available: [Link]

-

Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives | Frontiers Research Topic. [Online]. Available: [Link]

-

Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions - the Research Portal. [Online]. Available: [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. [Online]. Available: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. [Online]. Available: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Online]. Available: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. [Online]. Available: [Link]

-

Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles | Request PDF - ResearchGate. [Online]. Available: [Link]

Sources

- 1. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. frontiersin.org [frontiersin.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. rsc.org [rsc.org]

- 7. jmcct.com [jmcct.com]

- 8. fiveable.me [fiveable.me]

- 9. nobelprize.org [nobelprize.org]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pjps.pk [pjps.pk]

Application Notes & Protocols: A Researcher's Guide to In Vitro Cytotoxicity Assays for Coumarin Hybrids

Introduction: Unveiling the Cytotoxic Potential of Coumarin Hybrids